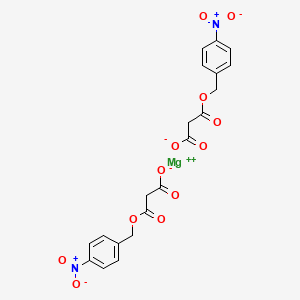
单对硝基苄基丙二酸镁
描述
Magnesium mono-p-nitrobenzyl malonate is a magnesium salt of malonic acid . It can be used as a catalyst for the reaction system in the preparation of oxazolidinones from amines and malonic acid .
Synthesis Analysis
The synthesis of Magnesium mono-p-nitrobenzyl malonate involves reacting a water-soluble magnesium salt with an alkali metal salt or ammonium salt of mono-p-nitrobenzyl malonate .Molecular Structure Analysis
The molecular formula of Magnesium mono-p-nitrobenzyl malonate is C20H16MgN2O12 . The systematic name is Magnesium bis{3-[(4-nitrobenzyl)oxy]-3-oxopropanoate} .Chemical Reactions Analysis
Magnesium mono-p-nitrobenzyl malonate is an important intermediate as a starting material of pharmaceuticals . It can be used as a catalyst for the reaction system in the preparation of oxazolidinones from amines and malonic acid .Physical And Chemical Properties Analysis
Magnesium mono-p-nitrobenzyl malonate is a white powder to crystal . The average mass is 500.652 Da .科学研究应用
氧化镁表面的电子转移过程
研究表明,电子转移过程在氧化镁表面上非常重要,特别是与硝基苯一起。一项研究观察到在氧化镁表面上形成硝基苄基自由基单层,表明其在材料科学中具有独特的化学转化和应用潜力(Klabunde、Kaba和Morris,1978)。
在镁电池中的应用
单甲基取代的间二硝基苯,包括与单对硝基苄基丙二酸镁相似的变体,已被探索作为镁电池中的正极材料。这些研究表明,特定的取代可以提高电还原效率,从而提高电池性能(Sivasamy、Rajeswari和Dakshinamurthi,1989)。
聚合物科学中的光敏基团
邻硝基苄基,与单对硝基苄基丙二酸镁密切相关,经常用于聚合物和材料科学中。这些基团允许通过辐照改变聚合物的性质,突出了它们在开发光降解材料和先进制造技术中的重要性(Zhao、Sterner、Coughlin和Théato,2012)。
生物医学应用中的表面改性
镁及其合金正在被研究用于生物医学应用,特别是作为可生物降解的金属。表面改性策略,例如使用自组装单层,对于提高这些材料在医疗植入物和设备中的适用性至关重要。这项研究为使用镁基化合物(包括单对硝基苄基丙二酸镁)对这些合金进行表面处理打开了大门(Mahapatro、Negrón和Nguyen,2015)。
有机污染物的降解
可以与单对硝基苄基丙二酸镁相连接的氧化镁纳米片已被研究用于降解水中的有机污染物,如硝基苯。这些研究证明了镁基材料在环境净化和水处理技术中的潜力(Chen、Tian、Kong、Tu、Lu和Xiong,2015)。
安全和危害
When handling Magnesium mono-p-nitrobenzyl malonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
作用机制
Target of Action
Magnesium mono-p-nitrobenzyl malonate is a magnesium salt of malonic acid It’s known to be used as a catalyst in the preparation of oxazolidinones from amines and malonic acid .
Mode of Action
As a catalyst, it likely facilitates the reaction between amines and malonic acid to produce oxazolidinones
Biochemical Pathways
The biochemical pathways affected by Magnesium mono-p-nitrobenzyl malonate are related to the synthesis of oxazolidinones . Oxazolidinones are a class of compounds that have various applications, including use as antibiotics. The exact downstream effects of these pathways would depend on the specific amines and malonic acid substrates used in the reaction.
Result of Action
The primary result of Magnesium mono-p-nitrobenzyl malonate’s action is the production of oxazolidinones . These compounds have various applications, including use as antibiotics. The specific molecular and cellular effects would depend on the particular oxazolidinones produced.
Action Environment
The action of Magnesium mono-p-nitrobenzyl malonate can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability could be affected by factors such as ventilation, dust levels, and the presence of aerosols.
生化分析
Biochemical Properties
Magnesium mono-p-nitrobenzyl malonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating the formation of oxazolidinones. The compound’s interaction with these biomolecules is crucial for its catalytic activity, enabling the conversion of amines and malonic acid into oxazolidinones . This interaction is primarily based on the compound’s ability to stabilize transition states and lower the activation energy of the reaction.
Cellular Effects
Magnesium mono-p-nitrobenzyl malonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence in cells can alter the expression of specific genes, leading to changes in protein synthesis and cellular function. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of magnesium mono-p-nitrobenzyl malonate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . The binding of magnesium mono-p-nitrobenzyl malonate to these biomolecules is essential for its biochemical activity and its ability to modulate cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium mono-p-nitrobenzyl malonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that magnesium mono-p-nitrobenzyl malonate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function over extended periods.
Dosage Effects in Animal Models
The effects of magnesium mono-p-nitrobenzyl malonate vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhancing enzyme activity and promoting cellular function. At higher doses, magnesium mono-p-nitrobenzyl malonate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
Magnesium mono-p-nitrobenzyl malonate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions are crucial for the compound’s role in cellular metabolism and its ability to affect metabolic processes.
Transport and Distribution
The transport and distribution of magnesium mono-p-nitrobenzyl malonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . The compound’s distribution within cells is essential for its biochemical activity and its ability to modulate cellular processes.
Subcellular Localization
Magnesium mono-p-nitrobenzyl malonate exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s ability to interact with biomolecules and modulate cellular processes effectively.
属性
IUPAC Name |
magnesium;3-[(4-nitrophenyl)methoxy]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H9NO6.Mg/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;/h2*1-4H,5-6H2,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDWKYNSTVECG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16MgN2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004245 | |
| Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83972-01-4 | |
| Record name | (T-4)-Bis[mono[(4-nitrophenyl)methyl] propanedioato-κO3,κO′1]magnesium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83972-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(p-nitrobenzyl hydrogen malonato)magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083972014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[p-nitrobenzyl hydrogen malonato]magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






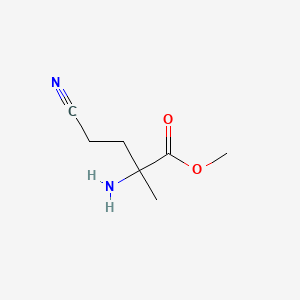
![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
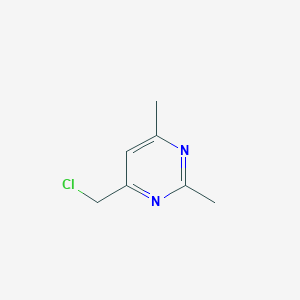
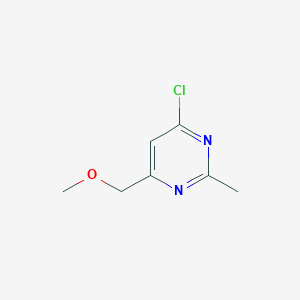
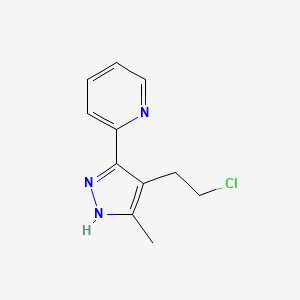



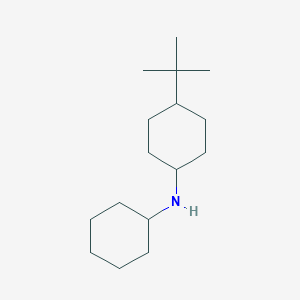

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)